
3-(4H-1,2,4-Triazol-4-yl)-1-propanamine dihydrochloride
Overview
Description
The compound “3-(4H-1,2,4-Triazol-4-yl)-1-propanamine dihydrochloride” is a derivative of 1,2,4-triazole. Triazoles are a group of five-membered rings that contain three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are used in medicinal chemistry as they are part of the core structure of several kinds of drugs .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a 1,2,4-triazole ring attached to a propylamine group. The exact structure would depend on the specific locations of these groups .Scientific Research Applications
Novel Triazole Derivatives in Drug Development
Triazole derivatives, including 3-(4H-1,2,4-Triazol-4-yl)-1-propanamine dihydrochloride, have been extensively studied for their potential in developing new drugs with diverse biological activities. The structural variations within the triazole class allow for significant exploration in the synthesis of new chemical entities targeting various diseases. A patent review covering the period from 2008 to 2011 highlighted the development of novel triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, alongside activity against several neglected diseases. The synthesis of these compounds is critical in addressing the challenges posed by drug-resistant bacteria and emerging health threats (Ferreira et al., 2013).
Advancements in Triazole Synthesis
The development of 1,4-disubstituted 1,2,3-triazoles has been a focal point of research due to their broad spectrum of biological activities and applications in drug discovery. A comprehensive review on synthetic routes for these compounds discusses both copper-catalyzed and non-copper catalyzed methods, underscoring the importance of 1,2,3-triazoles in pharmaceutical chemistry and highlighting their stability and versatility (Kaushik et al., 2019).
Triazole Derivatives in Material Science
Triazole compounds also find applications beyond medicinal chemistry, including in the creation of heat-resistant polymers and electrochemically stable materials. Research into 1H-1,2,4-triazole and its derivatives for developing proton-conducting fuel cell membranes demonstrates the compound's capability to improve membrane characteristics such as thermal stability, mechanical strength, and ionic conductivity (Prozorova & Pozdnyakov, 2023).
Anticancer Potential of Triazole Hybrids
The integration of 1,2,4-triazole scaffolds with other pharmacophores has yielded hybrids with significant anticancer activity. These compounds exhibit diverse mechanisms of action, including inhibition of DNA gyrase and topoisomerase IV, which are crucial for cancer cell proliferation. Research on triazole-containing hybrids reveals their potential against various cancer cell lines, offering a promising avenue for the development of novel anticancer therapies (Xu, Zhao, & Liu, 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to have high binding affinity to the lactoperoxidase (lpo) enzyme , which plays a crucial role in the body’s immune response.
Mode of Action
It’s worth noting that triazole derivatives are known for their diverse biological activities, including antimicrobial properties . They may interact with their targets, causing changes that inhibit the growth of microorganisms .
Biochemical Pathways
Triazole derivatives are known to interfere with the synthesis of essential components in microorganisms, disrupting their growth and proliferation .
Result of Action
Similar compounds have shown good antimicrobial activities against test microorganisms , suggesting that this compound may also have potential antimicrobial effects.
Biochemical Analysis
Biochemical Properties
[3-(4H-1,2,4-triazol-4-yl)propyl]amine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring in the compound can form non-covalent bonds with enzymes and receptors, leading to a range of biological activities. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context .
Cellular Effects
The effects of [3-(4H-1,2,4-triazol-4-yl)propyl]amine dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic processes and alter the activity of signaling pathways that regulate cell growth and differentiation .
Molecular Mechanism
At the molecular level, [3-(4H-1,2,4-triazol-4-yl)propyl]amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. The triazole ring can bind to active sites of enzymes, leading to inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-(4H-1,2,4-triazol-4-yl)propyl]amine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of [3-(4H-1,2,4-triazol-4-yl)propyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways without causing toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
[3-(4H-1,2,4-triazol-4-yl)propyl]amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the overall metabolic state of cells, affecting energy production and biosynthesis .
Transport and Distribution
The transport and distribution of [3-(4H-1,2,4-triazol-4-yl)propyl]amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of [3-(4H-1,2,4-triazol-4-yl)propyl]amine dihydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c6-2-1-3-9-4-7-8-5-9;;/h4-5H,1-3,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDYQJOWDSWOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-30-6 | |
| Record name | 3-(4H-1,2,4-triazol-4-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


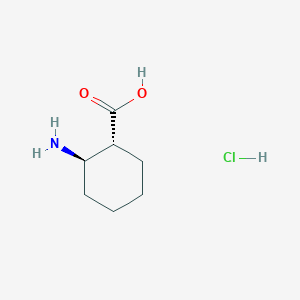




![2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid](/img/structure/B3419838.png)
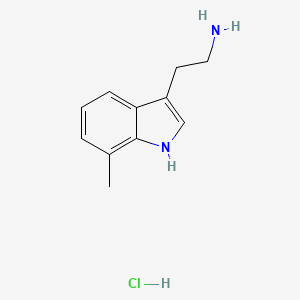
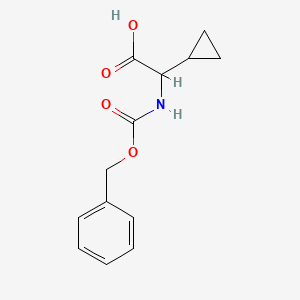

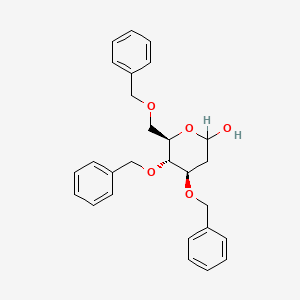

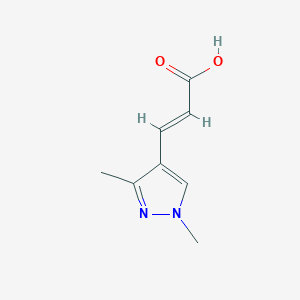
![(E)-3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B3419910.png)

